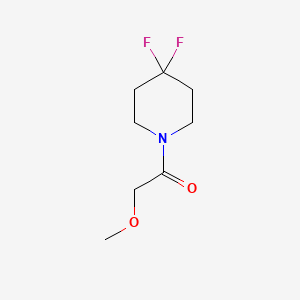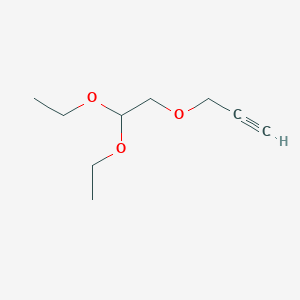
3-(2,2-Diethoxyethoxy)prop-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2,2-Diethoxyethoxy)prop-1-yne” is a chemical compound with the CAS Number: 98166-29-1 . It has a molecular weight of 172.22 . The IUPAC name for this compound is 3-(2,2-diethoxyethoxy)prop-1-yne . The physical form of this compound is liquid .
Molecular Structure Analysis
The molecular formula of “3-(2,2-Diethoxyethoxy)prop-1-yne” is C9H16O3 . The InChI code for this compound is 1S/C9H16O3/c1-4-7-10-8-9(11-5-2)12-6-3/h1,9H,5-8H2,2-3H3 .Physical And Chemical Properties Analysis
“3-(2,2-Diethoxyethoxy)prop-1-yne” is a liquid at room temperature . It has a molecular weight of 172.22 . The compound is stored at a temperature of 4°C .Applications De Recherche Scientifique
Polymerization and Material Science
- Polymerization Initiators : Research into the polymerization of certain cyclic ethers and carbonates showcases the potential for compounds with diethoxy functional groups to serve as initiators or modifiers in polymer synthesis. For instance, the polymerization of 1,3-dioxolane initiated with dioxolenium salts explores the dual role of such compounds as initiators, highlighting their importance in creating polymers with specific properties (Stolarczyk, Kubisa, & Penczek, 1977).
Synthetic Organic Chemistry
- Synthesis of Carbohydrate Derivatives : Investigations into modified carbohydrates through conjugate additions highlight the versatility of diethoxy-containing compounds in synthesizing complex organic molecules. This includes the synthesis of novel molecules that can be regarded as modified carbohydrates, demonstrating the role of such compounds in facilitating key synthetic transformations (Valdersnes, Apeland, Flemmen, & Sydnes, 2012).
Catalysis and Reaction Mechanisms
- Catalysis and Complexation : The study of complexation behavior of certain ethoxy-containing compounds towards lanthanide cations exemplifies the application of such molecules in understanding electrochemical properties and in designing novel materials with specific electronic or optical properties (Amarandei et al., 2014).
Nonlinear Optical Studies
- Optical Properties : Research into the nonlinear optical properties of novel chalcone derivatives, which could share reactive similarities with compounds like "3-(2,2-Diethoxyethoxy)prop-1-yne," provides insights into the development of materials for optical applications. This includes studying their third-order nonlinear optical properties and their potential use in laser technology and optical limiting (Mathew, Salian, Joe, & Narayana, 2019).
Environmental Sensing and Reporting
- Fluorescent Probes : The development of rhodamine-azacrown based fluorescent probes for metal ions showcases the potential utility of ethoxy-containing compounds in environmental sensing. These studies demonstrate how subtle changes in the chemical structure can lead to significant differences in binding modes and detection limits for various metal ions, highlighting the importance of specific functional groups in designing sensitive and selective probes (Fang et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
3-(2,2-diethoxyethoxy)prop-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-4-7-10-8-9(11-5-2)12-6-3/h1,9H,5-8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXXQIJFXGGJDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COCC#C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Diethoxyethoxy)prop-1-yne | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B2819660.png)
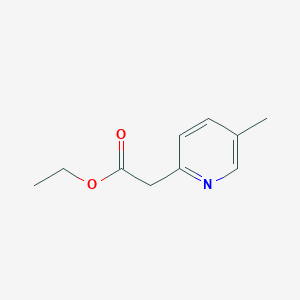
![4-fluoro-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2819662.png)
![4-(tert-butyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2819664.png)
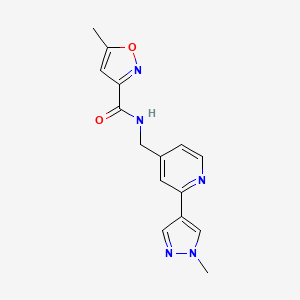
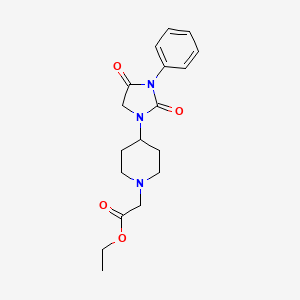
![N-ethyl-4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2819669.png)
![[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2819670.png)
![(3R)-4-Fluoro-2,3-dihydrobenzo[B]furan-3-ylamine hydrochloride](/img/structure/B2819673.png)
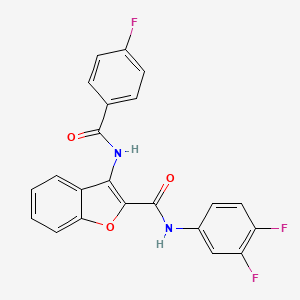
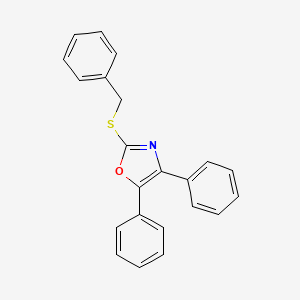
![N-(3-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2819680.png)
![N-(cyanomethyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2819681.png)
